molecular formula C10H10ClFO B8482861 1-Chloro-3-(3-fluoro-2-methyl-phenyl)-propan-2-one

1-Chloro-3-(3-fluoro-2-methyl-phenyl)-propan-2-one

Cat. No.: B8482861
M. Wt: 200.64 g/mol
InChI Key: RZTLDCGHMBKYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-(3-fluoro-2-methyl-phenyl)-propan-2-one is a useful research compound. Its molecular formula is C10H10ClFO and its molecular weight is 200.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

1-chloro-3-(3-fluoro-2-methylphenyl)propan-2-one

InChI

InChI=1S/C10H10ClFO/c1-7-8(5-9(13)6-11)3-2-4-10(7)12/h2-4H,5-6H2,1H3

InChI Key

RZTLDCGHMBKYFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)CC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.867 g (35.67 mmol) of magnesium turnings were dried and suspended in 17 ml of anhydrous THF under argon. A solution of 1,2-dibromoethane (0.14 ml, 1.62 mmol) and 2-bromo-6-fluoro-toluene (6.74 g, 35.67 mmol) in 17 ml of anhydrous THF was then added dropwise so as to maintain a gentle reflux. Once the magnesium had been consumed, copper(I) iodide (0.432 g, 2.27 mmol) was then added, followed by a solution of epichlorohydrine (3.00 g, 32.42 mmol) in DMF (8 ml). The mixture was stirred for 3.5 h at room temperature and then quenched with a saturated solution of ammonium chloride (120 ml). The organic layer was separated, and the aqueous phase was extracted twice with EA. The combined organic phases were washed twice with a saturated solution of ammonium chloride, dried over sodium sulfate, filtered and evaporated to dryness. The product was purified by chromatography on silica gel (cyclohexane/EA, from 100:0 to 90:10) to give 6.89 g of 1-chloro-3-(3-fluoro-2-methyl-phenyl)-propan-2-ol. 3.92 g (16.23 mmol) of this alcohol were dissolved in DCM under argon, and 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane reagent; 7.57 g, 16.23 mmol) was added. The mixture was stirred at room temperature overnight and then diethyl ether (150 ml) was added. The mixture was washed three times with 1 N hydrochloric acid (70 ml) and twice with a saturated solution of sodium chloride, and extracted with ether. The extracts were dried over sodium sulfate, filtered and evaporated to dryness. 2.69 g of the title compound were obtained as a white powder.
Quantity
3.92 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.57 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

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